molecular formula C11H11NO3 B2718047 4-(5-Oxopyrrolidin-2-yl)benzoic acid CAS No. 1314727-27-9

4-(5-Oxopyrrolidin-2-yl)benzoic acid

Cat. No. B2718047
M. Wt: 205.213
InChI Key: LAFPNIUVRIVWTD-UHFFFAOYSA-N
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Description

“4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1314727-27-9 . It has a molecular weight of 205.21 and its IUPAC name is 4-(5-oxo-2-pyrrolidinyl)benzoic acid . The compound is in powder form .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

Coordination Chemistry and Photophysical Properties

Lanthanide-based coordination polymers, synthesized using aromatic carboxylic acids derivatives, have been studied for their photophysical properties. These compounds, including those related to "4-(5-Oxopyrrolidin-2-yl)benzoic acid," serve as efficient light-harvesting chromophores, exhibiting luminescence efficiencies and excited state lifetimes, contributing to the understanding of materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Organic Synthesis

Research into the synthesis of novel compounds involving pyrrolidin-2-one structures has led to the development of potential antibacterial and antitubercular agents. For instance, synthesis efforts have produced 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, highlighting the role of "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives in creating biologically active compounds with potential therapeutic applications (Kharchenko et al., 2008).

Supramolecular Chemistry

The study of supramolecular structures and hydrogen bonding in compounds containing "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives has provided insights into the assembly of complex molecular architectures. These studies have implications for the design of new materials with tailored properties for applications in catalysis, separation, and drug delivery systems (Chesna et al., 2017).

Antimicrobial Activities

Compounds derived from "4-(5-Oxopyrrolidin-2-yl)benzoic acid" have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated the potential of these compounds as antibacterial and antitubercular agents, offering a foundation for the development of new drugs to combat resistant strains of bacteria and tuberculosis (Joshi et al., 2008).

Material Science

Research into the electrochemical properties and applications of "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives has led to the development of novel materials with potential uses in energy storage, conversion, and catalysis. For example, the synthesis and characterization of metal-organic frameworks (MOFs) utilizing these derivatives have revealed unique properties such as solvatochromism and thermo-responsive behavior, opening new avenues for the design of functional materials (Mehlana et al., 2012).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, a key feature of “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, is a versatile scaffold for the design of new compounds with different biological profiles . Future directions in the field may involve exploring the design of new pyrrolidine compounds for the treatment of various human diseases .

properties

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFPNIUVRIVWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Oxopyrrolidin-2-yl)benzoic acid

CAS RN

1314727-27-9
Record name 4-(5-oxopyrrolidin-2-yl)benzoic acid
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